molecular formula C45H73NO16 B1590948 2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 20318-30-3

2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No. B1590948
CAS RN: 20318-30-3
M. Wt: 884.1 g/mol
InChI Key: RCTKRNCKOYYRIO-UHFFFAOYSA-N
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Description

Alpha-Solamarine, also known as Α-solamarine, belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. Alpha-Solamarine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Alpha-Solamarine has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, Alpha-solamarine is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, Alpha-solamarine can be found in potato and root vegetables. This makes Alpha-solamarine a potential biomarker for the consumption of these food products.

Scientific Research Applications

Computational Study and Diabetes Management

  • The compound was isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used in treating diabetes by the tribes of The Nilgiris, Tamil Nadu, India. Computational studies identified it as potentially targeting various proteins like dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase in diabetes management. Molecular docking and dynamics simulations provided insights into the stability of the protein-ligand complexes, suggesting its potential role in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).

Solubility Studies

  • The compound's solubility was studied in ethanol-water solutions. Temperature and ethanol mass fraction were found to significantly affect its solubility, providing valuable data for its formulation and potential therapeutic applications (Gong, Wang, Zhang, & Qu, 2012).

Structural and Electronic Properties

  • Advanced computational techniques like density functional theory and semi-empirical molecular orbital calculations were employed to understand the structural and electronic properties of the compound. These studies, highlighting its interaction with the environment due to its significant dipole moment, can guide its application in medicinal chemistry (Essa & Jalbout, 2008).

properties

CAS RN

20318-30-3

Product Name

2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C45H73NO16

Molecular Weight

884.1 g/mol

IUPAC Name

2-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-41-37(55)38(33(51)29(18-48)58-41)60-42-39(35(53)32(50)28(17-47)59-42)61-40-36(54)34(52)31(49)21(3)56-40/h6,19-21,23-42,46-55H,7-18H2,1-5H3

InChI Key

RCTKRNCKOYYRIO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)C)NC1

melting_point

278-281°C

physical_description

Solid

Origin of Product

United States

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